molecular formula C9H12N2 B2887750 N-cyclopropyl-2-methylpyridin-3-amine CAS No. 1346541-24-9

N-cyclopropyl-2-methylpyridin-3-amine

Cat. No. B2887750
M. Wt: 148.209
InChI Key: UEZHIZOPPNDAOQ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-methylpyridin-3-amine” is a chemical compound with the CAS Number: 1346541-24-9 . It has a molecular weight of 148.21 and its IUPAC name is N-cyclopropyl-2-methylpyridin-3-amine . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “N-cyclopropyl-2-methylpyridin-3-amine” is 1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

“N-cyclopropyl-2-methylpyridin-3-amine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Palladium-Catalyzed Carbonylative Cyclization of Amines

This research outlines a palladium-catalyzed carbonylative cyclization process via γ-C(sp3)-H activation, demonstrating a powerful approach for the derivatization of amine-based moieties, including amino acids, into γ-lactams. The methodology facilitates the activation of not only methyl groups but also methylene C–H bonds of cyclopropanes, providing ring-fused γ-lactam derivatives. This protocol is adaptable for late-stage diversification of complex molecules such as dipeptides and tripeptides (Hernando et al., 2016).

N-Dealkylation of N-cyclopropylamine

Investigating the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, this study aimed to identify the fate of the cyclopropyl group upon N-dealkylation. The findings reveal the formation of highly reactive aminium cation radicals, leading to cyclopropyl ring fragmentation, which is crucial for understanding the metabolic pathways and reactivity of cyclopropylamines (Shaffer, Morton, & Hanzlik, 2001).

Copper-Promoted N-cyclopropylation of Amines

This study presents a copper-promoted method for N-cyclopropylation of anilines and amines, offering a straightforward approach to synthesize N-cyclopropyl derivatives. Such advancements in synthetic methodologies enable the construction of complex molecules with potential biological and pharmaceutical applications (Bénard, Neuville, & Zhu, 2010).

Lewis Acid-Catalyzed Ring-Opening of Cyclopropanes

This research describes a Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, showcasing an efficient method for the synthesis of functionalized molecules, including the synthesis of inhibitors for serotonin/norepinephrine reuptake (Lifchits & Charette, 2008).

Safety And Hazards

The safety information available indicates that “N-cyclopropyl-2-methylpyridin-3-amine” is associated with some hazards. The GHS pictograms GHS05 and GHS07 are associated with this compound . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-cyclopropyl-2-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZHIZOPPNDAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-methylpyridin-3-amine

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